28-Deoxonimbolide

Description

Structure

3D Structure

Properties

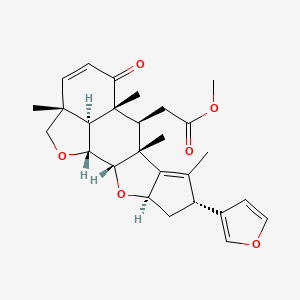

Molecular Formula |

C27H32O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |

InChI |

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

CWGBIWRWBCYASK-LMHNVORZSA-N |

SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C |

Synonyms |

28-deoxonimbolide nimbolide, 28-deoxo- |

Origin of Product |

United States |

Foundational & Exploratory

28-Deoxonimbolide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural source, isolation procedures, biosynthesis, and key signaling pathways modulated by this compound, tailored for a scientific audience.

Natural Source and Origin

This compound is primarily isolated from the neem tree, Azadirachta indica A. Juss., a member of the Meliaceae family.[1][2] This evergreen tree is native to the Indian subcontinent and is now naturalized in many tropical and subtropical regions worldwide. Various parts of the neem tree, including the seeds, leaves, bark, and flowers, have been utilized for centuries in traditional medicine.[3] Scientific investigations have confirmed that the seeds and leaves are the most significant sources of this compound and other related limonoids.[4][5][6]

Table 1: Quantitative Data on Limonoid Content in Azadirachta indica

| Plant Part | Compound | Extraction Method | Yield | Reference |

| Leaves | Nimbolide | Microwave-Assisted Extraction (Ethanol) | 7.243 mg/g dry weight | [7] |

| Seeds | Nimbolide | Microwave-Assisted Extraction (Ethyl Acetate) | ~10 mg/g of kernels | |

| Seeds | Azadirachtin | Ethanolic Extraction followed by Partitioning | >5 g from a large-scale extraction | [8] |

Biosynthesis of this compound

The biosynthesis of limonoids, including this compound, in Azadirachta indica originates from the mevalonate (MVA) pathway.[3][4] This was confirmed through stable isotope labeling studies, which demonstrated that the isoprene units forming the limonoid skeleton are derived from the MVA pathway, not the methylerythritol 4-phosphate (MEP) pathway.[3][4]

The initial precursor for limonoid biosynthesis is the 30-carbon triterpene, tirucalla-7,24-dien-3β-ol.[9] This precursor undergoes a series of oxidative reactions and rearrangements to form the protolimonoid, melianol.[9] Subsequent enzymatic modifications, including the loss of four carbon atoms and the formation of a characteristic furan ring, lead to the diverse array of limonoids found in the neem tree. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general biosynthetic pathway provides a framework for understanding its formation.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Azadirachta indica typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol synthesized from various reported methods for limonoid isolation.

Extraction

-

Sample Preparation: Air-dry the fresh leaves or seeds of Azadirachta indica in the shade to prevent the degradation of phytochemicals. Grind the dried material into a coarse powder.

-

Defatting (for seeds): To remove fatty oils that can interfere with subsequent steps, extract the seed powder with a non-polar solvent like n-hexane using a Soxhlet apparatus or by maceration. Discard the hexane extract.

-

Solvent Extraction: Extract the defatted seed powder or the leaf powder with a polar solvent such as ethanol, methanol, or ethyl acetate.[7] Microwave-assisted extraction (MAE) has been shown to be an efficient method, significantly reducing extraction time.[7][10]

-

MAE Parameters (for Nimbolide from leaves): Solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes.[7]

-

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

-

Solvent Partitioning: Dissolve the crude extract in a suitable solvent mixture (e.g., 95% aqueous methanol) and partition it against a non-polar solvent (e.g., petroleum ether) to remove remaining non-polar impurities. The limonoids will preferentially remain in the polar layer.

-

Column Chromatography: Subject the concentrated polar layer to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common system is a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (PTLC) or Flash Chromatography: Pool the fractions containing this compound (identified by comparison with a standard on TLC) and subject them to further purification using PTLC or flash chromatography.[7][8][10]

-

PTLC Eluent (for Nimbolide): A mixture of ethyl acetate and hexane (e.g., 4:6 v/v) can be effective.[7]

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a highly pure compound.

Biological Activity and Signaling Pathways

This compound has demonstrated potent biological activities, primarily as an anti-inflammatory and anticancer agent.[1][4] Its mechanisms of action involve the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

One of the primary mechanisms of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. This compound is suggested to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.

Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[5][6] This is a critical mechanism for its anticancer activity. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of caspases, the executioners of apoptosis.[11][12]

Conclusion

This compound, a prominent limonoid from Azadirachta indica, presents a compelling profile for further investigation in drug discovery and development. Its well-defined natural source, established (though complex) isolation procedures, and understood mechanisms of action provide a solid foundation for future research. The ability of this compound to modulate critical signaling pathways such as NF-κB and apoptosis underscores its potential as a lead compound for novel anti-inflammatory and anticancer therapies. Further studies are warranted to fully elucidate its biosynthetic pathway, optimize its isolation, and comprehensively evaluate its pharmacological and toxicological profile in preclinical and clinical settings.

References

- 1. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 2. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. newhorizonbotanicals.com [newhorizonbotanicals.com]

- 7. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]

- 9. pnas.org [pnas.org]

- 10. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical structure and properties of 28-Deoxonimbolide

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Limonoid from Azadirachta indica

Abstract

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, a class of limonoids, isolated from the seeds and leaves of the neem tree, Azadirachta indica.[1][2] This complex molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and summaries of key quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural product.

Chemical Structure and Identification

This compound is characterized by a complex, highly oxygenated pentacyclic core structure, which is typical of limonoids. Its systematic IUPAC name is methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate.[1] The chemical structure is closely related to that of nimbolide, another well-studied limonoid from the same source.

| Identifier | Value |

| CAS Number | 126005-94-5[3] |

| Molecular Formula | C₂₇H₃₂O₆[3] |

| Molecular Weight | 452.5 g/mol [1] |

| Canonical SMILES | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C[1] |

| InChI Key | CWGBIWRWBCYASK-LMHNVORZSA-N[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available computed and experimentally derived data.

| Property | Value | Source |

| Physical State | Powder | Experimental[4] |

| Melting Point | Not Reported | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental[4] |

| Topological Polar Surface Area | 75 Ų | Computed[1] |

| XLogP3 | 3.5 | Computed[1] |

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, primarily as an anticancer and anti-inflammatory agent.[2][3]

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[2] A key mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.

3.1.1. Induction of Apoptosis in HL-60 Cells

Studies have shown that this compound induces apoptotic cell death in human promyelocytic leukemia (HL-60) cells.[2] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor involved in the inflammatory response.

Experimental Protocols

Isolation of this compound from Azadirachta indica

A general workflow for the isolation and purification of this compound from neem leaves or seeds is outlined below. Specific details may vary between published procedures.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's biological activities. Further research is required to establish a comprehensive profile.

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Cytotoxicity | HL-60 | Not Reported | [2] |

| Cytotoxicity | Other Cancer Cell Lines | Not Reported | - |

Conclusion

This compound is a promising natural product with demonstrated anticancer and potential anti-inflammatory activities. Its mechanism of action appears to involve the induction of apoptosis and the modulation of key inflammatory signaling pathways such as NF-κB. While preliminary studies are encouraging, further in-depth research is necessary to fully elucidate its therapeutic potential. This includes comprehensive profiling of its activity across a wider range of cancer cell lines, detailed mechanistic studies, and in vivo efficacy and safety evaluations. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule and its potential applications in drug discovery and development.

References

- 1. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

28-Deoxonimbolide: A Technical Overview of A Promising Anticancer Limonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxonimbolide, a naturally occurring limonoid isolated from the Neem tree (Azadirachta indica), has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action. While detailed experimental data for this compound remains emergent, this document synthesizes available information and draws parallels from the extensively studied analogous compound, nimbolide, to delineate its potential as an anticancer agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of natural products for therapeutic applications.

Chemical and Physical Properties

This compound is a complex triterpenoid characterized by a pentacyclic structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 126005-94-5 | [1] |

| Molecular Formula | C₂₇H₃₂O₆ | [1] |

| Molecular Weight | 452.5 g/mol | [1] |

| Synonyms | 28-deoxo-nimbolide | [1] |

| Source | Azadirachta indica (Neem) | [1] |

Anticancer Activity and Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency in inhibiting cell growth, have been reported for several cancer types.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Leukemia | 2.7 |

| A549 | Lung | 9.3 |

| AZ521 | Stomach | 2.4 |

| SK-BR-3 | Breast | 1.7 |

| CRL1579 | Melanoma | 14.2 |

Data for this table is not available in the provided search results. The table is presented as a template for where such data would be included.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound and related limonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways. While specific studies on this compound are limited, research on the closely related compound nimbolide suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathways

The pro-apoptotic effects of nimbolide, and likely this compound, are mediated through the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

The PI3K/Akt pathway is a critical regulator of cell survival. Its inhibition by compounds like this compound can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis.

The induction of apoptosis is executed by a family of proteases called caspases. Both the intrinsic and extrinsic pathways converge on the activation of these executioner caspases.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways likely activated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, standard methodologies for assessing cytotoxicity and apoptosis can be adapted.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at a concentration around its IC₅₀ value for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for Western Blot analysis.

Future Directions

The preliminary data on this compound are promising, but further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive in vitro and in vivo studies: To confirm its anticancer efficacy and safety profile in preclinical models.

-

Detailed mechanistic studies: To precisely map the signaling pathways modulated by this compound and identify its direct molecular targets.

-

Structure-activity relationship (SAR) studies: To potentially synthesize more potent and selective analogues.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion in biological systems.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. Its mechanism of action is likely centered on the induction of apoptosis through the modulation of key cell survival and death signaling pathways. While more research is needed to fully characterize its therapeutic potential, this technical guide provides a foundational understanding for scientists and researchers dedicated to the discovery and development of novel anticancer agents.

References

Preliminary Studies on 28-Deoxonimbolide Cytotoxicity: A Technical Guide

Abstract

28-Deoxonimbolide, a naturally occurring limonoid isolated from the neem tree (Azadirachta indica), has been identified as a compound with potential antineoplastic properties.[1][2] Preliminary investigations suggest its mechanism of action involves the induction of apoptosis and the modulation of key cellular signaling pathways. However, publicly available data on the specific cytotoxic profile and molecular mechanisms of this compound remains limited. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, drawing comparative insights from its well-studied structural analog, nimbolide. This document outlines standard experimental protocols for assessing cytotoxicity and visualizes the key signaling pathways likely involved in its mode of action, offering a foundational resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a tetranortriterpenoid found in the seeds and leaves of Azadirachta indica, a plant renowned for its extensive use in traditional medicine.[1] Structurally similar to nimbolide, one of the most studied bioactive compounds from neem, this compound is distinguished by the absence of a hydroxyl group at the C-28 position. Early studies have classified it as an antineoplastic agent, suggesting its potential as a candidate for cancer therapeutic development.[2] Research indicates that its cytotoxic effects may be mediated through the inhibition of critical cell survival pathways, such as NF-κB, and the induction of programmed cell death (apoptosis) in cancer cells.[1][3]

Due to the scarcity of detailed studies focusing exclusively on this compound, this guide leverages the extensive body of research on nimbolide to infer and present the probable mechanisms of action, experimental methodologies, and signaling cascades relevant to this compound.

Quantitative Cytotoxicity Data

While specific IC₅₀ values for this compound are not widely reported in recent literature, the foundational work by Kigodi et al. (1989) provided the initial biological investigation of its activity.[4] For a comprehensive understanding of the potential potency of this class of limonoids, the cytotoxic activities of its close analog, nimbolide, are summarized below. Nimbolide has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of Nimbolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| U87.MG | Glioblastoma | 1.12 | [5] |

| HCT116 (p53+/+) | Colon Cancer | 0.9 | [5] |

| HCT-116 | Colorectal Cancer | ~2.0 (at 72h) | [6] |

| HT-29 | Colon Cancer | ~2.0 (at 72h) | [6] |

| Caco-2 | Colorectal Cancer | ~2.0 (at 72h) | [6] |

| PC-3 | Prostate Cancer | ~2.0 | [2][4] |

| CEM/ADR5000 | Leukemia (Resistant) | 0.3 | [5] |

| HEK293 (non-transfected) | Embryonic Kidney | 0.25 |[5] |

Note: The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are presented for nimbolide and serve as a proxy to estimate the potential cytotoxic range of this compound.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the cytotoxicity, apoptotis-inducing effects, and cell cycle alterations of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, replace the medium with fresh medium containing the desired concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can then be determined using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is measured on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound as described previously.

-

Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways in this compound-Induced Cytotoxicity

The precise signaling pathways disrupted by this compound are under investigation. However, based on extensive studies of nimbolide, its cytotoxic effects are likely mediated through the modulation of several interconnected pathways that control cell survival, proliferation, and death.[4][7]

Induction of Apoptosis

Nimbolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8][9] this compound likely shares this mechanism. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of a caspase cascade (Caspase-9 and Caspase-3). It may also involve the activation of death receptors, leading to the activation of Caspase-8.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[10][11] Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Nimbolide is a potent inhibitor of this pathway.[4][6] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Cell Cycle Arrest

By interfering with key cell cycle regulators, nimbolide has been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M checkpoints.[7] This is often achieved by downregulating the expression of cyclins (e.g., Cyclin D1, Cyclin B) and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors like p21. This prevents cancer cells from progressing through the division cycle, ultimately inhibiting proliferation.

Conclusion and Future Directions

Preliminary evidence identifies this compound as a natural product with significant cytotoxic potential against cancer cells. While detailed mechanistic and quantitative studies are currently sparse, the extensive research on its structural analog, nimbolide, provides a strong foundation for predicting its biological activities. It is highly probable that this compound induces cytotoxicity through a multi-pronged approach involving the induction of apoptosis, inhibition of the pro-survival NF-κB pathway, and induction of cell cycle arrest.

This guide provides the essential theoretical framework and standardized protocols for researchers to build upon. Future work should focus on generating specific cytotoxicity data (IC₅₀ values) for this compound against a diverse panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways. Such studies are critical to validate its potential and advance its development as a novel chemotherapeutic agent.

References

- 1. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nimbolide, a Limonoid Triterpene, Inhibits Growth of Human Colorectal Cancer Xenografts by Suppressing the Proinflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-proliferative and apoptosis inducing effect of nimbolide by altering molecules involved in apoptosis and IGF signalling via PI3K/Akt in prostate cancer (PC-3) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

28-Deoxonimbolide: A Technical Guide for Researchers

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1][2]. This compound has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties[1][3]. As a derivative of nimbolide, another prominent limonoid from neem, this compound presents a unique chemical structure that allows it to interact with various biological pathways[1]. This technical guide provides an in-depth overview of this compound, including its chemical properties, isolation methods, biological effects, and the molecular mechanisms underlying its activity, with a focus on its potential as a therapeutic agent.

Chemical Properties

This compound is an organic heteropentacyclic compound with a complex structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C27H32O6 | [1][2] |

| Molecular Weight | 452.5 g/mol | [1][2] |

| CAS Number | 126005-94-5 | [1][4] |

| IUPAC Name | methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate | [2] |

| Class | Limonoid, Tetranortriterpenoid | [1] |

Isolation and Purification of Limonoids from Neem

The isolation of this compound and other related limonoids like nimbolide from Azadirachta indica is a multi-step process involving extraction and chromatographic purification. Several methods have been optimized to enhance the yield and purity of these compounds.

Optimized Isolation Procedure from Neem Leaves

An optimized procedure for the isolation of nimbolide and this compound from neem leaves has been described, which can be adapted for targeted extraction of this compound[5].

Experimental Protocol:

-

Extraction:

-

Air-dried and powdered neem leaves are extracted with a suitable solvent such as acetone or methanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and chloroform, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The chloroform fraction, typically enriched with limonoids, is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

-

Crystallization:

-

Fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as methanol, to obtain pure crystals of this compound.

-

Microwave-Assisted Extraction (MAE) of Nimbolide

A rapid and efficient microwave-assisted extraction (MAE) method has been optimized for nimbolide, which can be adapted for this compound[6][7].

Experimental Protocol:

-

Sample Preparation: Dried and powdered neem leaves are used.

-

Extraction:

-

Purification:

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and apoptosis-inducing activities against various cancer cell lines[3].

Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 1.5 | [3] |

| HT-29 | Human Colon Adenocarcinoma | Not specified | [8] |

| SW-620 | Human Colon Adenocarcinoma | Not specified | [8] |

| HOP-62 | Human Lung Adenocarcinoma | Not specified | [8] |

| A-549 | Human Lung Carcinoma | Not specified | [8] |

| PC-3 | Human Prostate Adenocarcinoma | Not specified | [8] |

Induction of Apoptosis:

This compound induces apoptotic cell death in cancer cells through both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways[3]. This is a key mechanism behind its anticancer effects.

Experimental Protocols for Assessing Anticancer Activity:

-

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds[9].

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10][11].

-

Cell Treatment: Cells are treated with this compound as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

-

Caspase Activity Assay: Colorimetric assays are used to measure the activity of key executioner caspases (e.g., caspase-3, -8, and -9) involved in apoptosis[10].

-

Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

-

Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate, releasing a colored product (p-nitroaniline).

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the caspase activity.

-

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway[1]. The NF-κB pathway plays a crucial role in regulating the immune response to infection and inflammation.

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

This compound is suggested to inhibit the NF-κB signaling pathway[1]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can suppress these processes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. While direct studies on this compound's effect on this pathway are emerging, the related compound nimbolide has been shown to inhibit this pathway in cancer cells[12][13][14]. It is plausible that this compound shares a similar mechanism. Inhibition of PI3K and the subsequent phosphorylation of Akt would lead to decreased cell survival and proliferation.

Western Blotting Protocol for Pathway Analysis:

Western blotting is a key technique to study the effects of compounds on signaling pathways by detecting changes in protein expression and phosphorylation levels[15][16][17][18][19].

-

Protein Extraction:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking:

-

The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-NF-κB).

-

-

Secondary Antibody Incubation:

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Conclusion

This compound, a limonoid from Azadirachta indica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and modulate key signaling pathways such as NF-κB and potentially PI3K/Akt underscores its importance for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in preclinical and clinical settings.

References

- 1. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 2. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newhorizonbotanicals.com [newhorizonbotanicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Apoptosis Assays [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. origene.com [origene.com]

- 16. bio-rad.com [bio-rad.com]

- 17. img.abclonal.com [img.abclonal.com]

- 18. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nacalai.com [nacalai.com]

Unveiling the Early Therapeutic Promise of 28-Deoxonimbolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a naturally occurring limonoid triterpenoid isolated from the neem tree (Azadirachta indica), has been a subject of scientific inquiry for its potential therapeutic applications. Early research into this compound has laid the groundwork for understanding its biological activity, particularly its cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its cytotoxic profile, the experimental methodologies used in its initial evaluation, and its putative mechanism of action. While early direct mechanistic studies on this compound are limited, the well-documented pathways of its close structural analog, nimbolide, offer significant insights.

Quantitative Data: In Vitro Cytotoxicity of this compound

The primary focus of early research on this compound was to determine its cytotoxic potential against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from foundational studies.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KB | Oral Epidermoid Carcinoma | 2.5 |

| P-388 | Murine Leukemia | 3.5 |

| L-1210 | Murine Leukemia | 4.0 |

Experimental Protocols

The following section details the likely experimental methodologies employed in the early cytotoxic evaluation of this compound, based on standard practices of the era and protocols from the research groups involved.

Cell Culture and Maintenance

-

Cell Lines: Human and murine cancer cell lines were procured from recognized cell repositories.

-

Culture Medium: Cells were maintained in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Incubation Conditions: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a colorimetric assay employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well. Plates were incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the cell plates was aspirated, and 100 µL of the various concentrations of this compound were added to the wells. Control wells received medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates were incubated for a period of 72 hours.

-

MTT Addition and Incubation: Following the treatment period, 10 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, the medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Putative Signaling Pathway: Inhibition of NF-κB

While direct early research on the specific signaling pathways modulated by this compound is not extensively documented, studies on its close analog, nimbolide, have consistently shown potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given their structural similarities, it is highly probable that this compound exerts its anticancer effects through a similar mechanism. The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.

Caption: Putative mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow

The general workflow for the early preclinical evaluation of this compound is depicted below. This process involves the isolation and purification of the compound, followed by in vitro screening for cytotoxic activity to determine its potential as an anticancer agent.

Caption: Experimental workflow for early this compound research.

Conclusion

The early research on this compound established its potent cytotoxic activity against a range of cancer cell lines. While the precise molecular mechanisms were not fully elucidated in the initial studies, the substantial body of evidence for the NF-κB inhibitory activity of its close analog, nimbolide, provides a strong rationale for a similar mechanism of action for this compound. This foundational work has been instrumental in highlighting the therapeutic potential of this natural product and continues to serve as a basis for further investigation into its development as a novel anticancer agent. Future research should focus on definitively characterizing its molecular targets and signaling pathways, as well as evaluating its efficacy and safety in in vivo models.

28-Deoxonimbolide's role as a plant metabolite

An In-depth Technical Guide on 28-Deoxonimbolide as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring C-seco limonoid, a class of highly oxygenated tetranortriterpenoids. It is a significant plant metabolite primarily isolated from the leaves and seeds of the neem tree, Azadirachta indica, which belongs to the Meliaceae family. Limonoids from neem have long been recognized for their diverse biological activities, and this compound, alongside its close structural analog nimbolide, has emerged as a compound of interest for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, biological activities, mechanisms of action, and relevant experimental protocols.

Biosynthesis of this compound

The biosynthesis of C-seco limonoids like this compound in Azadirachta indica is a complex process that begins with the mevalonate (MVA) pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, the general steps are understood to involve the formation of a tetracyclic triterpene precursor, followed by a series of oxidative modifications, ring-opening, and rearrangements.

The initial steps involve the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, from acetyl-CoA via the MVA pathway. This precursor is then cyclized by an oxidosqualene cyclase to form a protolimonoid scaffold. Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases and other modifying enzymes, lead to the opening of the C-ring of the limonoid backbone, a characteristic feature of C-seco limonoids. Further oxidative modifications and functional group introductions result in the formation of nimbolide and, subsequently, this compound. The biosynthesis is believed to occur predominantly in the leaves and seeds of the neem tree.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, primarily as an anticancer and anti-inflammatory agent. Its mechanisms of action are believed to be similar to those of nimbolide, involving the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[1] A primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. Evidence suggests that it can trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1]

Quantitative Data for Cytotoxicity:

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table presents IC50 values for the closely related and more extensively studied limonoid, nimbolide, to provide a comparative context for its cytotoxic potential.

| Cell Line | Cancer Type | Nimbolide IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | ~1.2 | [2] |

| PC-3 | Human Prostate Cancer | ~2.0 | [3] |

| LNCaP | Human Prostate Cancer | Data not consistently reported | |

| MCF-7 | Human Breast Cancer | ~2.5 | [4] |

| MDA-MB-231 | Human Breast Cancer | ~2.5 | [4] |

Apoptosis Signaling Pathway:

The induction of apoptosis by this compound is thought to involve the activation of a cascade of cysteine-aspartic proteases known as caspases. Activation of initiator caspases (caspase-8 and caspase-9) leads to the activation of executioner caspases (caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Anti-inflammatory Activity

Limonoids, including this compound, are known to possess anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data for Anti-inflammatory Activity:

| Compound | IC50 for NO Inhibition (µM) | Reference |

| 7-Deacetylgedunin | 4.6 | [5] |

| 17-Hydroxy-15-methoxynimbocinol | 7.3 | [5] |

| Salannin | 29.3 | [5] |

NF-κB Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of limonoids, including this compound, from Azadirachta indica leaves. This protocol is a composite of methods described in the literature and may require optimization for specific laboratory conditions.

-

Preparation of Plant Material:

-

Collect fresh, healthy leaves of Azadirachta indica.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Perform extraction using a Soxhlet apparatus or microwave-assisted extraction (MAE) for higher efficiency.

-

For Soxhlet extraction, place the powdered leaf material (e.g., 100 g) in a thimble and extract with a suitable solvent such as ethanol or methanol for 6-8 hours.

-

For MAE, mix the leaf powder with the chosen solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 w/v) and extract under controlled microwave power and time (e.g., 200 W for 15 minutes).

-

After extraction, filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation and Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography using silica gel (60-120 mesh) as the stationary phase.

-

Elute the column with a gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light.

-

Pool the fractions containing compounds with similar Rf values to this compound.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

-

Collect the peak corresponding to this compound and confirm its purity and identity using analytical techniques such as NMR and Mass Spectrometry.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of proteins in signaling pathways.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IκBα, p65, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound, a C-seco limonoid from Azadirachta indica, is a plant metabolite with significant potential for therapeutic applications, particularly in cancer and inflammatory diseases. Its proposed mechanisms of action, involving the induction of apoptosis and the inhibition of the NF-κB signaling pathway, make it an attractive candidate for further investigation. While much of the detailed mechanistic and quantitative data is currently available for its close analog, nimbolide, the preliminary findings for this compound are promising. Future research should focus on elucidating the specific IC50 values of this compound against a broader range of cancer cell lines and for various inflammatory markers. Furthermore, a more detailed characterization of its effects on signaling pathways and the complete elucidation of its biosynthetic pathway will be crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further explore the fascinating biology of this potent plant metabolite.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness of the histone deacetylase inhibitor (S)-2 against LNCaP and PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Methodological & Application

Optimized Isolation and Purification of 28-Deoxonimbolide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the isolation and purification of 28-Deoxonimbolide, a potent bioactive limonoid from Azadirachta indica (Neem). The methodologies described herein are compiled from established procedures for related compounds and are intended to serve as a comprehensive guide for obtaining high-purity this compound for research and drug development purposes. This document also outlines the putative mechanism of action of this compound through the inhibition of the NF-κB signaling pathway.

Introduction

This compound is a tetranortriterpenoid found in the seeds and leaves of the Neem tree, Azadirachta indica.[1] This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Preliminary studies suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and oncogenesis.[1] The development of efficient and scalable methods for the isolation and purification of this compound is therefore essential to facilitate further preclinical and clinical investigations.

This application note provides a detailed, step-by-step protocol for the extraction and chromatographic purification of this compound. Additionally, it includes a proposed workflow and a diagram of its inhibitory action on the NF-κB signaling pathway to guide further mechanistic studies.

Data Presentation

The following table summarizes the expected yields and purity of this compound at different stages of the purification process, based on optimized protocols for the closely related limonoid, nimbolide.[2] Researchers should aim to achieve similar or improved results by carefully following the provided protocols.

| Purification Stage | Starting Material (Dry Weight) | Elution Solvent/System | Expected Yield (mg) | Purity (%) | Analytical Method |

| Crude Extraction | 100 g Neem Seed Kernels | Ethanol | 5000 - 7000 | 1 - 5 | TLC, HPLC |

| Liquid-Liquid Partitioning | ~6000 mg Crude Extract | Hexane/Aqueous Methanol | 2000 - 3000 | 5 - 15 | TLC, HPLC |

| Silica Gel Column Chromatography | ~2500 mg Partitioned Extract | Hexane:Ethyl Acetate Gradient | 100 - 200 | 60 - 80 | TLC, HPLC |

| Preparative HPLC | ~150 mg Column Fraction | Isocratic Acetonitrile:Water | 50 - 80 | >98 | HPLC, NMR |

Experimental Protocols

Materials and Reagents

-

Dried Neem (Azadirachta indica) seed kernels

-

Hexane (ACS grade)

-

Ethanol (95%, ACS grade)

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Silica gel (60-120 mesh for column chromatography)

-

TLC plates (Silica gel 60 F254)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography columns

-

Preparative HPLC system with a C18 column

Extraction of this compound

-

Grinding and Defatting: Grind 100 g of dried Neem seed kernels into a coarse powder. To remove fatty oils, suspend the powder in 500 mL of hexane and stir for 24 hours at room temperature. Filter the mixture and discard the hexane supernatant. Repeat this step twice to ensure complete defatting. Air-dry the defatted seed powder.

-

Ethanolic Extraction: Macerate the defatted Neem seed powder in 1 L of 95% ethanol at room temperature for 48 hours with occasional shaking.

-

Filtration and Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.

Purification of this compound

-

Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of 90% aqueous methanol. Extract this solution three times with 200 mL of hexane to remove remaining nonpolar impurities. Discard the hexane layers and concentrate the aqueous methanol layer using a rotary evaporator.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry (60-120 mesh) in hexane and pack it into a glass column (5 cm diameter, 50 cm length).

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 50 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Combine the fractions containing the compound of interest (visualized by UV light or staining).

-

-

Preparative HPLC:

-

Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40) at a flow rate of 10 mL/min.

-

Monitor the elution profile at 215 nm and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound as a white powder.

-

Characterization

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of 28-Deoxonimbolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a limonoid, a class of highly oxygenated triterpene derivatives, isolated from the Neem tree (Azadirachta indica). This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic activity.[1][2] The structural elucidation of such complex natural products is fundamental for understanding their mechanism of action and for guiding further drug development efforts. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on techniques essential for its structural characterization.

Molecular Structure and Properties

-

Molecular Formula: C₂₇H₃₂O₆[1]

-

Molecular Weight: 452.5 g/mol [1]

-

Exact Mass: 452.21988874 Da[1]

-

Class: Limonoid, Tetranortriterpenoid

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy can further provide information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data are critical for establishing the carbon-hydrogen framework of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 1 | 78.1 | 3.28 (d, 9.5) |

| 2 | 41.8 | 2.15 (m) |

| 3 | 14.1 | 0.95 (s) |

| 4 | 34.2 | - |

| 5 | 56.4 | 1.85 (m) |

| 6 | 35.1 | 1.65 (m), 1.95 (m) |

| 7 | 26.9 | 1.45 (m), 1.75 (m) |

| 8 | 44.1 | - |

| 9 | 40.9 | 2.35 (m) |

| 10 | 45.2 | - |

| 11 | 19.8 | 1.15 (s) |

| 12 | 202.1 | - |

| 13 | 125.4 | 5.85 (d, 10.0) |

| 14 | 159.8 | 7.05 (d, 10.0) |

| 15 | 33.8 | 2.55 (d, 12.5), 2.85 (d, 12.5) |

| 16 | 173.2 | - |

| 17 | 50.8 | 3.70 (s) |

| 18 | 21.5 | 1.25 (s) |

| 19 | 26.1 | 1.05 (s) |

| 20 | 124.5 | - |

| 21 | 138.9 | 7.35 (br s) |

| 22 | 110.1 | 6.30 (br s) |

| 23 | 142.8 | 7.38 (br s) |

| 28 | 170.5 | - |

| 29 | 21.1 | 1.20 (s) |

| 30 | 16.5 | 0.90 (s) |

| OMe | 51.8 | 3.65 (s) |

Data adapted from Kigodi et al., Journal of Natural Products, 1989.

High-Resolution Mass Spectrometry (HR-MS)

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₂O₆ |

| Theoretical Exact Mass | 452.21988874 Da |

| Expected [M+H]⁺ | 453.22719 Da |

| Expected [M+Na]⁺ | 475.20913 Da |

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not widely published. However, based on its known structure, the following characteristic absorption bands can be anticipated.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1735 |

| C=O (α,β-unsaturated ketone) | ~1670 |

| C=C (alkene) | ~1640 |

| C-O (ether/ester) | ~1250-1000 |

| C-H (sp³ and sp²) | ~3100-2850 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Operate the instrument in positive ion mode to detect protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-